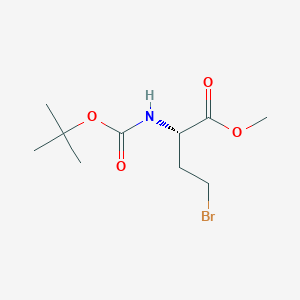

Methyl (S)-2-(Boc-amino)-4-bromobutyrate

Übersicht

Beschreibung

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is an organic compound commonly used in synthetic chemistry. It features a tert-butoxycarbonyl (Boc) protected amino group, which is a common protecting group in organic synthesis to prevent unwanted reactions at the amino site. The compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(Boc-amino)-4-bromobutyrate typically involves the protection of the amino group with a Boc group, followed by bromination. One common method includes the reaction of (S)-2-amino-4-bromobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (S)-2-(Boc-amino)-4-bromobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide for azide substitution or thiourea for thiol substitution. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection, often at room temperature.

Major Products

Substitution: Products depend on the nucleophile used; for example, azide substitution yields Methyl (S)-2-(azido)-4-bromobutyrate.

Deprotection: Removal of the Boc group yields Methyl (S)-2-amino-4-bromobutyrate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of drugs due to its ability to participate in reactions that form complex molecules.

- Synthesis of Levetiracetam : One notable application is in the synthesis of levetiracetam, an antiepileptic drug. The compound is used in enzymatic resolution processes to produce high-purity (S)-2-bromobutyl methyl ester, a precursor to levetiracetam. This process involves using immobilized enzymes, which enhance yield and purity while minimizing waste products .

- Prodrug Development : this compound also serves as a building block for prodrug formulations. Prodrugs are chemically modified drugs that become active only after metabolism. This compound can be utilized to create esters that improve solubility and bioavailability of active pharmaceutical ingredients .

Biochemical Research

In biochemical research, this compound is used for synthesizing derivatives that can be studied for their biological activity.

- Amino Acid Analogues : The compound can be transformed into various amino acid analogues, which are vital for studying protein synthesis and function. These analogues can help elucidate mechanisms of enzyme action and protein interactions .

- Hapten Synthesis : It is also involved in synthesizing potential haptens—small molecules that can elicit an immune response when attached to a larger carrier. This application is particularly relevant in vaccine development and immunology research .

Chemical Synthesis

This compound is widely used as a reagent in organic chemistry for various synthetic transformations.

- Coupling Reactions : The compound can participate in coupling reactions to form peptide bonds, making it useful in peptide synthesis. This application is essential for developing therapeutic peptides and proteins .

- Alkylation Reactions : It can also undergo alkylation reactions, where it acts as an electrophile, allowing for the introduction of various substituents into organic molecules. This feature is critical in synthesizing complex organic structures .

Wirkmechanismus

The mechanism of action of Methyl (S)-2-(Boc-amino)-4-bromobutyrate involves its reactivity at the bromine and Boc-protected amino sites. The bromine atom can participate in nucleophilic substitution reactions, while the Boc group can be selectively removed to reveal the free amino group. These reactive sites allow the compound to be used in various synthetic transformations, targeting specific molecular pathways and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (S)-2-(Fmoc-amino)-4-bromobutyrate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Methyl (S)-2-(Cbz-amino)-4-bromobutyrate: Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .

Biologische Aktivität

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article examines its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₈BrNO₄

- Molecular Weight : 296.158 g/mol

- CAS Number : 76969-87-4

- Density : 1.328 g/cm³

- Water Solubility : Slightly soluble (1.5 g/L at 25 ºC)

The compound features a bromobutyrate moiety that is significant for its biological interactions. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality, which can influence the compound's reactivity and bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Boc-protected amino acid : The reaction of an appropriate amino acid with Boc anhydride.

- Bromination : The introduction of the bromine atom at the 4-position of the butyric acid derivative.

- Esterification : Methylation to form the final ester product.

This compound exhibits biological activity primarily through its interaction with various biological pathways. Its structural features allow it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.

Case Studies and Research Findings

- Inhibition of Protein Synthesis :

-

Antidiabetic Potential :

- Research indicates that derivatives of bromobutyrate compounds can enhance β-cell proliferation in pancreatic tissues, suggesting a possible application in diabetes management . The structural similarity to other β-cell proliferative agents points to a potential mechanism involving the modulation of signaling pathways such as DYRK1A-NFAT .

- Antimicrobial Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈BrNO₄ |

| Molecular Weight | 296.158 g/mol |

| Density | 1.328 g/cm³ |

| Water Solubility | 1.5 g/L at 25 ºC |

| CAS Number | 76969-87-4 |

Eigenschaften

IUPAC Name |

methyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWPBNACYMMIKZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.